1,1,3-Trichloro-1-butene 1,1,3-Trichloro-1-butene
Brand Name: Vulcanchem
CAS No.: 13279-86-2
VCID: VC20957035
InChI: InChI=1S/C4H5Cl3/c1-3(5)2-4(6)7/h2-3H,1H3
SMILES: CC(C=C(Cl)Cl)Cl
Molecular Formula: C4H5Cl3
Molecular Weight: 159.44 g/mol

1,1,3-Trichloro-1-butene

CAS No.: 13279-86-2

Cat. No.: VC20957035

Molecular Formula: C4H5Cl3

Molecular Weight: 159.44 g/mol

* For research use only. Not for human or veterinary use.

1,1,3-Trichloro-1-butene - 13279-86-2

Specification

CAS No. 13279-86-2
Molecular Formula C4H5Cl3
Molecular Weight 159.44 g/mol
IUPAC Name 1,1,3-trichlorobut-1-ene
Standard InChI InChI=1S/C4H5Cl3/c1-3(5)2-4(6)7/h2-3H,1H3
Standard InChI Key DXLYBTCQQZDCQD-UHFFFAOYSA-N
SMILES CC(C=C(Cl)Cl)Cl
Canonical SMILES CC(C=C(Cl)Cl)Cl

Introduction

Structural and Physical Properties

Molecular Identity

1,1,3-Trichloro-1-butene is characterized by a butene backbone (C4H6\text{C}_4\text{H}_6) substituted with three chlorine atoms at the 1, 1, and 3 positions. Its IUPAC name is 1,1,3-trichlorobut-1-ene, and it exhibits the following identifiers :

  • CAS Registry: 13279-86-2

  • Molecular Weight: 159.44 g/mol

  • SMILES: CC(C=C(Cl)Cl)Cl\text{CC(C=C(Cl)Cl)Cl}

  • InChIKey: DXLYBTCQQZDCQD-UHFFFAOYSA-N

Physicochemical Characteristics

Key physical properties include :

PropertyValue
Boiling Point158.5°C at 760 mmHg
Density1.301 g/cm³ at 20°C
Vapor Pressure0.23 kPa at 20°C
Flash Point76.6°C (closed cup)
Water Solubility600 mg/L at 20°C
The compound exists as a colorless liquid under standard conditions, with limited solubility in polar solvents due to its hydrophobic chlorinated structure .

Synthesis and Reactivity

Synthetic Routes

The primary synthesis involves catalytic rearrangement of 1,1,1-trichloro-2-alkenes under controlled conditions. For example, vapor-phase catalytic rearrangements of 1,1,1-trichloro-2-butene yield 1,1,3-trichloro-1-butene with high selectivity . Alternative methods include:

  • Chlorination of 1-butene using Cl2\text{Cl}_2 in the presence of FeCl3\text{FeCl}_3, though this pathway often produces isomer mixtures requiring careful distillation.

  • Phosphorus pentachloride-mediated reactions, where trichloromethylcarbinols undergo dehydrohalogenation to form chloroalkenes .

Chemical Reactivity

The compound participates in three key reaction types:

  • Electrophilic Additions: The electron-deficient double bond reacts with nucleophiles (e.g., water, alcohols) to form dihalides or ethers.

  • Radical Substitutions: Chlorine atoms undergo substitution with alkyl or aryl groups under UV irradiation.

  • Diels-Alder Cycloadditions: Acts as a dienophile in [4+2] cyclizations to synthesize chlorinated cyclohexenes.
    A notable reaction involves its treatment with phosphorus pentasulfide (P2S5\text{P}_2\text{S}_5) to yield thioether derivatives, which are precursors to agrochemicals .

Industrial Applications

Chemical Intermediate

1,1,3-Trichloro-1-butene is utilized in:

  • Pesticide Synthesis: As a precursor to chlorinated insecticides like aldrin and dieldrin.

  • Polymer Modifiers: Enhances flame retardancy in polyvinyl chloride (PVC) resins.

Pharmaceutical Relevance

Comparative Analysis with Structural Isomers

Parameter1,1,3-Trichloro-1-butene2,3,4-Trichloro-1-butene1,2,3-Trichloro-1-butene
CAS Number13279-86-22431-50-764346-46-9
Boiling Point (°C)158.5155–162148–153
CarcinogenicityCategory 2Category 1BNot classified
Primary UsePesticide synthesisClosed-system reagentsSolvent additives
The 1,1,3-isomer’s lower vapor pressure (0.23 kPa vs. 0.45 kPa for 2,3,4-isomer) enhances its utility in high-temperature reactions .

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